molecular formula C10H12F3N3O4S B3979853 N-{2-[4-NITRO-2-(TRIFLUOROMETHYL)ANILINO]ETHYL}METHANESULFONAMIDE

N-{2-[4-NITRO-2-(TRIFLUOROMETHYL)ANILINO]ETHYL}METHANESULFONAMIDE

Cat. No.: B3979853
M. Wt: 327.28 g/mol
InChI Key: GMWNPIBXKSDYMB-UHFFFAOYSA-N
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Description

N-{2-[4-NITRO-2-(TRIFLUOROMETHYL)ANILINO]ETHYL}METHANESULFONAMIDE is a complex organic compound with the molecular formula C10H12F3N3O4S It is characterized by the presence of a nitro group, a trifluoromethyl group, and a methanesulfonamide group

Properties

IUPAC Name

N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O4S/c1-21(19,20)15-5-4-14-9-3-2-7(16(17)18)6-8(9)10(11,12)13/h2-3,6,14-15H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWNPIBXKSDYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-NITRO-2-(TRIFLUOROMETHYL)ANILINO]ETHYL}METHANESULFONAMIDE typically involves multiple steps. One common method starts with the nitration of 2-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the reaction with ethylene oxide to form the ethylamine derivative. Finally, the methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-NITRO-2-(TRIFLUOROMETHYL)ANILINO]ETHYL}METHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative, while substitution reactions can lead to a variety of functionalized products .

Scientific Research Applications

N-{2-[4-NITRO-2-(TRIFLUOROMETHYL)ANILINO]ETHYL}METHANESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-NITRO-2-(TRIFLUOROMETHYL)ANILINO]ETHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The methanesulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-NITRO-2-(TRIFLUOROMETHYL)ANILINO]ETHYL}METHANESULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-NITRO-2-(TRIFLUOROMETHYL)ANILINO]ETHYL}METHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-{2-[4-NITRO-2-(TRIFLUOROMETHYL)ANILINO]ETHYL}METHANESULFONAMIDE

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